molecular formula C16H15N3O2S B5726075 1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)urea

1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)urea

Cat. No.: B5726075
M. Wt: 313.4 g/mol
InChI Key: LIIXYVAFMDIQBG-UHFFFAOYSA-N
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Description

1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)urea typically involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with 4-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzothiazole moiety is known to interact with various biological targets, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-phenylurea: Lacks the methyl group on the phenyl ring.

    1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)urea: Contains a chlorine atom instead of a methyl group on the phenyl ring.

    1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)urea: Contains a nitro group instead of a methyl group on the phenyl ring.

Uniqueness

1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)urea is unique due to the presence of both the methoxy group on the benzothiazole ring and the methyl group on the phenyl ring. These substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10-3-5-11(6-4-10)17-15(20)19-16-18-13-8-7-12(21-2)9-14(13)22-16/h3-9H,1-2H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIXYVAFMDIQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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